molecular formula C10H17N3 B13271067 1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine

1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine

Cat. No.: B13271067
M. Wt: 179.26 g/mol
InChI Key: FQIVAUHMBZJSER-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(3-methylcyclopentyl)pyrrolidin-3-amine
  • 1-methyl-N-(3-methylcyclopentyl)-1H-indole-3-amine

Uniqueness

1-methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-methyl-N-(3-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-3-4-9(7-8)11-10-5-6-13(2)12-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,11,12)

InChI Key

FQIVAUHMBZJSER-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=NN(C=C2)C

Origin of Product

United States

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